Flurpiridaz (18F)

Description

Contextualization of Radiotracers in Preclinical Imaging Sciences

Radiotracers are indispensable tools in preclinical imaging, allowing researchers to visualize and quantify biological processes in living organisms non-invasively. These radioactive molecules are designed to target specific biological entities, such as receptors, enzymes, or transporters. Once administered, their distribution and accumulation can be tracked using imaging modalities like PET or single-photon emission computed tomography (SPECT).

In cardiovascular research, radiotracers have been pivotal in understanding the pathophysiology of heart disease. For decades, tracers like Thallium-201 and Technetium-99m labeled agents have been the standard for SPECT MPI. nih.gov However, these agents have limitations, including a "roll-off" effect where their uptake does not linearly correlate with blood flow at high rates. nih.gov This has driven the development of new PET tracers with more favorable properties. The advent of 18F-labeled PET tracers, such as Flurpiridaz F18, is ushering in a new era in cardiac imaging, offering advantages like a longer half-life and high diagnostic accuracy. patsnap.com

The Role of Flurpiridaz (18F) as a Mitochondrial Complex I Imaging Agent in Research

Flurpiridaz (18F) is an analog of pyridaben, a known inhibitor of mitochondrial complex I (MC-1). patsnap.comrxlist.com This complex is the first and largest enzyme in the mitochondrial electron transport chain, playing a crucial role in cellular energy production. The heart, with its high energy demands, has a dense concentration of mitochondria, making MC-1 an excellent target for cardiac imaging. snmjournals.org

The mechanism of action of Flurpiridaz (18F) involves its high-affinity binding to mitochondrial complex I in cardiomyocytes, the muscle cells of the heart. ontosight.aipatsnap.com This binding is proportional to myocardial blood flow, meaning that the amount of tracer taken up by the heart muscle directly reflects the level of blood perfusion. rxlist.comdrugbank.com Consequently, areas of the heart with reduced blood flow (ischemia) or damaged tissue (infarction) will show lower radioactivity compared to healthy, well-perfused tissue. rxlist.commedscape.com

Preclinical studies have demonstrated that Flurpiridaz (18F) has a high myocardial extraction fraction, meaning it is efficiently taken up by the heart from the blood. nih.govjacc.org It also exhibits prolonged retention in the myocardium and rapid clearance from the blood, leading to high-contrast images. patsnap.com These characteristics suggest it may be close to an ideal myocardial perfusion tracer. nih.gov

Interactive Table: Key Properties of Flurpiridaz (18F)

| Property | Description | Source |

| Target | Mitochondrial Complex I (MC-1) | ontosight.aipatsnap.comrxlist.com |

| Mechanism | Binds with high affinity to MC-1, proportional to blood flow. | rxlist.com |

| Myocardial Extraction | High first-pass extraction into cardiomyocytes. | jacc.org |

| Retention | Prolonged retention in the myocardium. | patsnap.com |

| Blood Clearance | Rapid clearance from the blood. | patsnap.com |

Evolution of Research Paradigms Utilizing Flurpiridaz (18F) in Basic and Translational Science

The development of Flurpiridaz (18F) has spurred a shift in research paradigms, from basic laboratory investigations to large-scale clinical trials. Initial preclinical studies in animal models were crucial in establishing its mechanism of action and favorable pharmacokinetic properties. nih.gov

Subsequent research has focused on its translational potential. Phase II and III clinical trials have compared the diagnostic performance of Flurpiridaz (18F) PET with the established standard of SPECT MPI. nih.govjacc.org These studies have consistently shown that Flurpiridaz (18F) PET offers superior image quality, higher diagnostic certainty, and greater sensitivity for detecting coronary artery disease (CAD). openmedscience.comnih.govjacc.org

For instance, a phase III trial reported that Flurpiridaz (18F) PET had a significantly higher sensitivity (71.9%) for detecting ≥50% coronary artery stenosis compared to a 99mTc-labeled SPECT agent (53.7%). nih.govresearchgate.net Another phase III study, the AURORA trial, confirmed these findings, showing Flurpiridaz PET to be more sensitive (80.3%) than SPECT. researchgate.netcardiovascularbusiness.com

The longer half-life of the Fluorine-18 (B77423) isotope (approximately 110 minutes) compared to other PET tracers is a significant advantage. patsnap.comcardiovascularbusiness.com This allows for centralized production in cyclotrons and distribution to imaging centers, obviating the need for an on-site cyclotron or generator. jacc.org This logistical flexibility also makes exercise stress testing more feasible. snmjournals.org

Current and future research is exploring the full potential of Flurpiridaz (18F), including its use for the absolute quantification of myocardial blood flow and coronary flow reserve. nih.govsnmjournals.org This capability could provide a more precise and non-invasive tool for assessing the entire spectrum of ischemic heart disease. researchgate.net

Interactive Table: Comparison of Flurpiridaz (18F) PET and SPECT in Clinical Trials

| Metric | Flurpiridaz (18F) PET | 99mTc SPECT | p-value | Source |

| Sensitivity for CAD (≥50% stenosis) | 71.9% | 53.7% | <0.001 | nih.govjacc.org |

| Image Quality (Excellent/Good - Stress) | 99.2% | 88.5% | <0.01 | nih.gov |

| Image Quality (Excellent/Good - Rest) | 96.9% | 66.4% | <0.01 | nih.gov |

| Diagnostic Certainty | Superior | Inferior | <0.001 | nih.gov |

| Radiation Exposure (Average) | 6.1 mSv | 13.4 mSv | <0.001 | nih.govjacc.org |

Structure

3D Structure

Properties

CAS No. |

863887-89-2 |

|---|---|

Molecular Formula |

C18H22ClFN2O3 |

Molecular Weight |

367.8 g/mol |

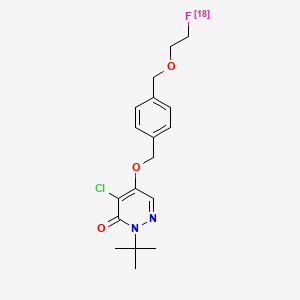

IUPAC Name |

2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one |

InChI |

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3/i20-1 |

InChI Key |

RMXZKEPDYBTFOS-LRFGSCOBSA-N |

SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

Isomeric SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

Other CAS No. |

863887-89-2 |

Synonyms |

BMS 747158-02 BMS-747158-02 BMS747158-02 F-18 BMS-747158-02 flurpiridaz F18 |

Origin of Product |

United States |

Radiochemical Synthesis and Production Methodologies for Flurpiridaz 18f in Academic Settings

Strategies for [18F]Fluorination in Flurpiridaz Synthesis

The core of Flurpiridaz (18F) synthesis is the nucleophilic substitution reaction where the radioactive [18F]fluoride ion replaces a leaving group on a precursor molecule.

Nucleophilic Substitution: The primary strategy for producing Flurpiridaz (18F) is a one-step nucleophilic substitution. This involves reacting [18F]fluoride with a suitable precursor, typically one with a good leaving group like tosyloxy.

Phase-Transfer Catalysts (PTCs): To enhance the efficiency of the fluorination reaction, phase-transfer catalysts are employed. While Kryptofix 2.2.2 (K2.2.2) in combination with potassium carbonate (K2CO3) has been traditionally used, recent studies have shown that tetrabutylammonium (B224687) bicarbonate (TBA-HCO3) can be a superior alternative. TBA-HCO3 has been found to increase the fluorination yield and minimize the formation of side products. researchgate.netnih.gov In one study, TBA-HCO3 achieved a 92% fluorination yield compared to 78% with Kryptofix.

"Cold" Fluorination for Optimization: Before performing the "hot" radiosynthesis with the short-lived 18F, "cold" labeling experiments with stable fluorine-19 (19F) are crucial. These experiments help in optimizing reaction parameters such as temperature, reaction time, and the choice of PTC to achieve the highest possible yield and purity. researchgate.netnih.gov

Precursor Design and Optimization for Efficient Radiosynthesis of Flurpiridaz (18F)

The design and purity of the precursor molecule are paramount for a successful and efficient radiosynthesis of Flurpiridaz (18F).

Precursor Structure: The most commonly used precursor for Flurpiridaz (18F) synthesis is 2-tert-butyl-4-chloro-5-[[4-(2-tosyloxyethoxymethyl)phenyl]methoxy]pyridazin-3-one. This precursor is synthesized through a multi-step organic synthesis process, often starting from mucochloric acid. researchgate.netnih.govnih.gov

Synthesis and Purification of the Precursor: The synthesis of the tosylate precursor is a multi-step process that includes cyclization, oxidation, and tosylation. Achieving a high chemical purity of the precursor, typically greater than 99%, is essential. This is often accomplished through purification techniques like flash column chromatography and recrystallization. nih.gov Further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed to ensure the high purity required for accurate spectroscopic characterization and efficient radiosynthesis. nih.gov

Automated Synthesis Modules and Yield Optimization for Research-Grade Flurpiridaz (18F)

For reproducible and high-yield production of Flurpiridaz (18F) in a research setting, automated synthesis modules are indispensable.

Automated Synthesis Platforms: Commercially available synthesis modules, such as the Modular Lab-PharmTracer (ML-PT) and GE TRACERlab, are commonly used for the automated production of Flurpiridaz (18F). researchgate.netnih.govsnmjournals.org These systems offer a controlled and reproducible environment for the radiosynthesis, purification, and formulation of the final product.

Yield Optimization: Through optimization of reaction conditions and the use of automated systems, radiochemical yields (RCY) of 55-65% (decay-corrected) have been consistently achieved. researchgate.netnih.govnih.gov The total synthesis time, including purification, can be as short as 45-50 minutes. ijrmnm.com

Purification Strategies: Two main purification methods are employed:

Solid-Phase Extraction (SPE): This method, often integrated into automated modules, uses cartridges like the Waters tC18 Plus to separate the [18F]Flurpiridaz from unreacted precursor and hydrophilic impurities. A wash with a 40% ethanol/water solution removes byproducts, and the final product is eluted with 50% ethanol. This approach significantly reduces the synthesis time compared to HPLC-based methods.

High-Performance Liquid Chromatography (HPLC): Early methods relied on semi-preparative HPLC for purification, which can achieve high radiochemical purity but requires a longer synthesis time and additional sterilization steps. clinicaltrials.gov

Table 1: Comparison of Synthesis Methods for Flurpiridaz (18F)

| Parameter | Automated SPE-Based (ML-PT) | Manual HPLC-Based |

|---|---|---|

| Radiochemical Yield | 55–65% | 40–50% |

| Synthesis Time | 45 minutes | 90 minutes |

| Purification Method | Solid-Phase Extraction (SPE) | Semi-preparative HPLC |

| Radiochemical Purity | >98% | >95% |

Radiochemical Purity Assessment Techniques for Flurpiridaz (18F) in Research Applications

Ensuring the radiochemical purity of the final Flurpiridaz (18F) product is critical for its use in academic research.

Radio-HPLC: The primary method for determining the radiochemical purity of Flurpiridaz (18F) is radio-High-Performance Liquid Chromatography (radio-HPLC). A C18 column is typically used with a mobile phase such as a mixture of acetonitrile (B52724) and water (e.g., 65% acetonitrile/35% water). This technique allows for the separation and quantification of [18F]Flurpiridaz from any radioactive impurities. A radiochemical purity of greater than 98% is generally achieved with modern automated synthesis methods. researchgate.netnih.govnih.gov

Chemical Purity: In addition to radiochemical purity, the chemical purity is also assessed using UV-HPLC to detect and quantify any non-radioactive impurities, particularly the residual precursor. The level of the precursor is typically kept to a minimum (e.g., ≤0.5%).

Stability: The stability of the final product is also evaluated over time. Studies have shown that [18F]Flurpiridaz remains stable for at least 12 hours at room temperature, with the radiochemical purity remaining within acceptable limits. researchgate.netnih.govnih.gov

Specific Activity Considerations for Flurpiridaz (18F) Tracer Production for Academic Studies

Specific activity, defined as the amount of radioactivity per unit mass of the compound, is an important parameter for PET tracers, as it can influence the quality and interpretation of the imaging results.

Factors Influencing Specific Activity: The specific activity of Flurpiridaz (18F) is influenced by several factors, including the amount of starting radioactivity, the efficiency of the radiosynthesis, and the presence of any non-radioactive ("cold") fluoride (B91410) in the reagents.

Achievable Specific Activity: Through optimized and automated radiosynthesis protocols, high specific activities can be achieved. For instance, a method utilizing a phosphonamidic fluoride building block reported molar activities up to 251 ± 12 GBq/μmol. d-nb.info Another study on a different 18F-labeled tracer using an automated module achieved a specific activity of 5.87 Ci/µmol (which is equivalent to approximately 217 GBq/µmol). snmjournals.org

Minimizing "Cold" Fluoride: The use of high-purity reagents and careful handling techniques are essential to minimize the introduction of non-radioactive fluoride, which would lower the specific activity of the final product.

Molecular Target Engagement and Preclinical Pharmacological Characterization of Flurpiridaz 18f

Binding Affinity and Selectivity for Mitochondrial Complex I (MC-I) in Isolated Biological Systems

Flurpiridaz (18F) was designed to bind with high affinity to Mitochondrial Complex I (MC-I). researchgate.netsnmjournals.org As a structural analog of the known MC-I inhibitor pyridaben, it competitively inhibits the binding of ubiquinone to the enzyme. patsnap.comturkupetcentre.net This high-affinity interaction is a cornerstone of its function as a myocardial perfusion imaging agent, as mitochondria represent a significant portion of the myocardial cell volume (20-30%). snmjournals.org This high density of the target protein contributes to the selective retention of Flurpiridaz (18F) in the myocardium. snmjournals.org

Studies have demonstrated that this binding is specific to MC-I. snmmi.org The interaction with MC-I allows the tracer to be extracted by the myocardium in a manner proportional to blood flow and retained in viable tissue with active mitochondria. drugbank.com This selective binding is crucial for differentiating between healthy and infarcted myocardial tissue. drugbank.com

Saturation and Competition Binding Studies with Flurpiridaz (18F) in Tissue Homogenates and Cell Lines

Competition binding assays are a standard method to determine the binding affinity of a radioligand to its target. snmjournals.org In the context of Flurpiridaz (18F), these studies would typically involve incubating tissue homogenates or cell lines expressing MC-I with a known radiolabeled ligand for MC-I in the presence of increasing concentrations of non-radioactive Flurpiridaz. By measuring the displacement of the radioligand, the inhibition constant (Ki) of Flurpiridaz can be determined, which is a measure of its binding affinity.

While specific data from saturation and competition binding assays for Flurpiridaz (18F) were not detailed in the provided search results, the high-affinity binding to MC-I is a consistently reported characteristic. researchgate.netsnmjournals.orgturkupetcentre.net For instance, studies on other MC-I imaging agents have utilized such assays to determine binding affinity and selectivity. researchgate.net These studies often involve using human brain and heart tissue samples to conduct competition binding assays with a known radiolabeled ligand and various competitor compounds to assess their binding characteristics. snmjournals.org

In Vitro and Ex Vivo Autoradiography Applications Utilizing Flurpiridaz (18F)

Autoradiography is a technique that uses a radiolabeled substance to visualize its distribution within a tissue section. For Flurpiridaz (18F), this method has been used to confirm its specific binding to MC-I in myocardial tissue.

In an ex vivo autoradiography study on frozen heart sections from a normal Sprague Dawley rat, high uptake of a Flurpiridaz (18F) analog, ¹⁸F-FP1OP, was observed in the myocardium. snmjournals.org This uptake was effectively blocked by pre-treatment with rotenone, a known MC-I inhibitor, or with the non-radioactive version of the tracer (¹⁹F-FP1OP), demonstrating the specificity of the binding to MC-I. snmjournals.orgsnmjournals.org Similarly, in vitro autoradiography on mouse heart tissue sections has also been used to demonstrate the specific binding of Flurpiridaz (18F) to MC-I. researchgate.netresearchgate.net

These autoradiography studies provide visual evidence of the tracer's specific accumulation in tissues with high MC-I density, such as the myocardium, and confirm that this accumulation is due to its interaction with its intended molecular target.

Investigating Flurpiridaz (18F) Receptor Kinetics and Dissociation Rates in Preclinical Models

The kinetic profile of Flurpiridaz (18F) in preclinical models reveals rapid uptake and prolonged retention in the myocardium. researchgate.net In rats, the uptake and kinetics in cardiomyocytes showed a very fast uptake rate, with maximum uptake occurring at 35 seconds, and a slow elution time of over 120 minutes. nih.gov

Kinetic modeling in mice has shown that the tracer's behavior is best described by a two-tissue compartment model. researchgate.net This model accounts for tracer delivery and clearance from the myocardium (K1 and k2) as well as the association and dissociation rate constants with MC-I (k3 and k4). researchgate.net Interestingly, species differences in washout rates have been noted; myocardial washout of Flurpiridaz (18F) is faster in mice compared to the negligible washout observed in pigs and humans. biorxiv.org This suggests there may be species-specific differences in the dissociation rate constant (k4). biorxiv.orguzh.ch In some studies with other species, k4 has been manually set to zero due to the slow washout, but this is not appropriate for mouse models. uzh.ch

The volume of distribution (VT), which reflects both tracer delivery and binding, has been shown to have an excellent correlation with myocardial uptake of Flurpiridaz (18F), particularly at later time points post-injection. researchgate.net

Interactive Data Table: Kinetic Parameters of Flurpiridaz (18F) in Mice

| Parameter | Description | Value Range |

|---|---|---|

| K1 | Tracer delivery to myocardium | 6.7-20.0 mL/cm³/min |

| VT | Myocardial volume of distribution | 34.6-83.6 mL/cm³ |

This data is based on a study in mice and may vary across different species. researchgate.net

Impact of Physiological and Pathological States on MC-I Binding of Flurpiridaz (18F) in Preclinical Models

The binding of Flurpiridaz (18F) to MC-I is influenced by physiological conditions such as blood flow and can be used to delineate pathological states like myocardial ischemia and infarction. Preclinical studies in pig models have shown that Flurpiridaz (18F) uptake is proportional to myocardial blood flow, even at high flow rates induced by pharmacological stress. nih.govresearchgate.net The tracer has a high first-pass extraction fraction of approximately 94%, which remains relatively stable across different flow rates. nih.govnih.gov

In animal models of myocardial infarction, Flurpiridaz (18F) has been shown to clearly delineate the affected areas. nih.gov Studies in rat models of both permanent and transient coronary artery occlusion demonstrated that Flurpiridaz (18F) could accurately identify regions of myocardial perfusion defects. nih.gov Furthermore, a good correlation was found between the size of the myocardial infarction as measured by Flurpiridaz (18F) imaging and histological analysis in a rat model. nih.gov

The binding of Flurpiridaz (18F) is also affected by conditions that alter MC-I function. For example, MC-I dysfunction has been linked to ischemic stroke in animal models. frontiersin.org This suggests that the binding of Flurpiridaz (18F) could potentially be used to assess the impact of such pathological states on mitochondrial function.

Advanced Positron Emission Tomography Methodologies and Quantitative Analysis with Flurpiridaz 18f

Preclinical PET Imaging Protocols for Flurpiridaz (18F) in Animal Models

Preclinical studies utilizing animal models are fundamental for evaluating the characteristics of new radiotracers like Flurpiridaz (18F). In these studies, specific protocols are established to ensure the accuracy and reproducibility of the findings.

A common animal model for cardiovascular research is the mouse. nih.govnih.govbiorxiv.org In a typical rest/stress myocardial perfusion imaging (MPI) study, mice are anesthetized, and their body temperature is maintained at 37°C. nih.gov A dynamic PET scan is initiated, followed by the administration of Flurpiridaz (18F) via a tail-vein injection. nih.gov To induce vasodilator stress, a pharmacological agent such as regadenoson (B1679255) is used. nih.govnih.govbiorxiv.org For a comprehensive analysis, a second dose of Flurpiridaz (18F) is injected following the administration of the stress agent. nih.gov Throughout the procedure, vital signs like the respiratory rate are monitored. nih.gov

In larger animal models, such as pigs, dynamic PET scans are also performed at rest and under pharmacological stress, often induced by a combination of adenosine (B11128) and dobutamine. researchgate.netsnmjournals.org These preclinical protocols in various animal models have been crucial in demonstrating the high myocardial extraction fraction, excellent image resolution, and favorable myocardial-to-background contrast of Flurpiridaz (18F). researchgate.netresearchgate.netresearchgate.net

To correct for the residual radioactivity from the initial rest injection in a subsequent stress scan, an exponential model can be fitted to the rest scan data. nih.govbiorxiv.org This allows for the estimation and subtraction of the remaining radioactivity, providing a corrected time-activity curve for the stress injection. nih.govbiorxiv.org

Image Reconstruction Algorithms and Attenuation Correction for Flurpiridaz (18F) PET Data Analysis

The accurate reconstruction of PET data is critical for quantitative analysis. For Flurpiridaz (18F) PET studies, iterative reconstruction algorithms are commonly employed. One such algorithm is the ordered subset expectation maximization (OSEM). nih.govbiorxiv.org In preclinical mouse studies, a 2D iterative OSEM algorithm has been utilized. nih.govbiorxiv.org

Attenuation correction is a crucial step in PET imaging to account for the absorption and scattering of photons within the subject's body. In preclinical studies with animal models, CT-based attenuation correction is a standard method. snmjournals.org This involves acquiring a CT scan of the animal, which provides an anatomical map used to correct the PET data. snmjournals.org In some studies, corrections for dead time, decay, scatter, and attenuation are all applied during the reconstruction process. nih.govbiorxiv.org For dual-gated studies that correct for both cardiac and respiratory motion, standard CT-based attenuation correction is also used, with manual registration applied if any misalignment between the PET and CT scans is detected. snmjournals.org

The use of advanced reconstruction techniques and appropriate attenuation correction contributes significantly to the high image quality observed in Flurpiridaz (18F) PET imaging. nih.govdicardiology.comsemanticscholar.org

Tracer Kinetic Modeling Approaches for Quantification of Flurpiridaz (18F) Uptake in Research

Tracer kinetic modeling provides a powerful tool for the quantitative analysis of dynamic PET data, allowing for the estimation of physiological parameters such as myocardial blood flow (MBF). For Flurpiridaz (18F), various kinetic modeling approaches have been investigated.

Compartmental Modeling of Flurpiridaz (18F) Distribution and Retention

Compartmental models are mathematical representations of the tracer's distribution and exchange between different physiological compartments. For Flurpiridaz (18F), studies in both animal models and humans have shown that its kinetics are well-described by a two-tissue compartment model. nih.govnih.govbiorxiv.orgsemanticscholar.orgresearchgate.netnih.govresearchgate.net This model conceptualizes the myocardium as consisting of two compartments, representing the free tracer in tissue and the tracer specifically bound to its target, the mitochondrial complex I. nih.govethz.ch The rate constants, K1 and k2, describe the tracer's delivery to and clearance from the myocardium, respectively, while k3 and k4 represent the rates of association and dissociation with the mitochondrial complex I. nih.govethz.ch

In some animal studies, a three-compartment model has also been used to analyze Flurpiridaz (18F) PET data. researchgate.netsnmjournals.org Due to the high retention of the tracer and minimal washout observed in dynamic imaging, the rate constant k4 is sometimes set to zero in these models. snmjournals.org

The ability to use compartmental models to quantify MBF is a significant advantage of Flurpiridaz (18F) PET, providing more comprehensive diagnostic information than relative perfusion assessments alone. researchgate.netdicardiology.com

Table 1: Compartmental Model Parameters for Flurpiridaz (18F) in Mice

| Parameter | Description | Reported Range |

| K1 | Tracer delivery to myocardium | 6.7 to 20.0 mL·cm⁻³·min⁻¹ |

| VT | Myocardial volume of distribution | 34.6 to 83.6 mL·cm⁻³ |

Data derived from studies in mice. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net

Reference Tissue Models for Flurpiridaz (18F) Quantification in Preclinical Studies

Reference tissue models offer a simplified approach to tracer kinetic analysis by eliminating the need for arterial blood sampling. These models use a region devoid of specific tracer binding as an input function. While commonly used in neuroimaging, their application in Flurpiridaz (18F) cardiac studies is less established. One study on a different tracer, 18F-fallypride, investigated the influence of the reference region choice, comparing the cerebellum, visual cortex, and white matter, and found that white matter may be a suitable alternative to the cerebellum. nih.gov However, for Flurpiridaz (18F) myocardial perfusion imaging, quantification typically relies on an arterial input function, which can be obtained through arterial blood sampling or derived from the PET image itself by placing a volume of interest in the left ventricular cavity. nih.govuzh.ch The latter approach, while routine in clinical settings, can be challenging in small animals like mice due to the small size of the left ventricle. uzh.ch

Graphical Analysis Methods (e.g., Patlak Plot, Logan Plot) for Flurpiridaz (18F) Kinetics

Graphical analysis methods provide a linear approach to analyzing dynamic PET data, often used to validate results from compartmental modeling. The Logan plot is a graphical analysis technique that can be used to estimate the total distribution volume (VT) of a tracer. Studies in mice have shown that VT values obtained from Logan graphical analysis are in good agreement with those derived from the two-tissue compartment model fit for Flurpiridaz (18F). nih.govbiorxiv.orgresearchgate.net This consistency supports the suitability of the two-tissue compartment model for assessing Flurpiridaz (18F) kinetics in this animal model. biorxiv.orgresearchgate.net

In mouse studies, the myocardial kinetics of Flurpiridaz (18F) are reversible, making the Logan plot with a metabolite-corrected plasma input function a suitable method for analysis. turkupetcentre.net The Patlak plot, another graphical method, is typically used for tracers with irreversible uptake. Given the reversible nature of Flurpiridaz (18F) binding in mice, the Logan plot is the more appropriate graphical analysis method. turkupetcentre.net

Standardization and Reproducibility in Flurpiridaz (18F) Preclinical PET Studies

Standardization and reproducibility are paramount in preclinical research to ensure the validity and comparability of results across different studies and research sites. For Flurpiridaz (18F) PET studies, this involves establishing consistent imaging protocols, data analysis methods, and quality control procedures.

The development of automated methods for the quantification of relative perfusion from Flurpiridaz (18F) PET images is a significant step towards standardization. escholarship.org Automated analysis has been shown to have higher interobserver agreement compared to visual interpretation, making the assessment more objective and reproducible. researchgate.netescholarship.org

Furthermore, efforts have been made to validate and ensure the repeatability of quantitative MBF measurements. Studies have demonstrated good agreement between MBF values from repeated injections under the same conditions and between novel single-scan rest/stress protocols and conventional methods. ahajournals.org The high reproducibility of regional MBF measurements has been reported in several studies. ahajournals.org This focus on standardization and reproducibility strengthens the foundation for using Flurpiridaz (18F) PET as a reliable tool in both preclinical and clinical research.

Methodological Considerations for Multi-Modal Imaging with Flurpiridaz (18F) PET in Research

The integration of Flurpiridaz (18F) Positron Emission Tomography (PET) with other imaging modalities, particularly Computed Tomography (CT) and Magnetic Resonance Imaging (MRI), offers a powerful approach in cardiovascular research. This multi-modal strategy combines the functional insights of PET with the anatomical details provided by CT or the superior soft-tissue contrast of MRI, leading to a more comprehensive assessment of coronary artery disease (CAD).

A primary application of multi-modal imaging with Flurpiridaz (18F) PET is the fusion of PET perfusion data with CT angiography (CTA). nih.gov This combination allows for the simultaneous visualization of myocardial ischemia and the underlying coronary anatomy. Research has shown that this integrated approach can improve the detection of CAD. nih.gov The high-resolution images from Flurpiridaz (18F) PET, a result of the short positron range of Fluorine-18 (B77423) and routine attenuation correction, complement the detailed anatomical information from CTA. snmjournals.org

Methodologically, the co-registration of PET and CT images is a critical step. This process involves aligning the two datasets to ensure that the functional information from PET accurately overlays the anatomical structures from CT. Modern PET/CT scanners perform this co-registration automatically, but careful quality control is essential to correct for any misalignments, which can arise from patient motion between the scans.

Another significant multi-modal application is the combination of Flurpiridaz (18F) PET with cardiac MRI. While less common than PET/CT, PET/MRI offers the advantage of superior soft-tissue delineation and the ability to assess myocardial viability and fibrosis using techniques like late gadolinium enhancement (LGE). ajronline.org Future studies are anticipated to explore the correlation between cardiac volumes measured by Flurpiridaz (18F) PET and those obtained from cardiac MRI, which is considered a reference standard. snmjournals.org

Quantitative analysis in a multi-modal setting presents unique challenges and opportunities. For instance, attenuation correction of the PET data is crucial for accurate quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR). In PET/CT, the CT data is used to create an attenuation map. nih.gov In PET/MRI, this is more complex due to the lack of direct correlation between MRI signal intensity and photon attenuation. Various methods have been developed to generate attenuation maps from MRI data, and their accuracy can impact the quantitative results of the Flurpiridaz (18F) PET scan.

Research studies have highlighted the importance of standardized protocols for multi-modal imaging to ensure comparability of results across different centers. This includes harmonizing image acquisition parameters, reconstruction algorithms, and the methods for quantitative analysis. snmmi.org For example, the use of automated quantitative analysis software, such as QPET, has been shown to provide results comparable to expert visual interpretation for Flurpiridaz (18F) PET, reducing inter-reader variability. oup.comescardio.org

Research Findings in Multi-Modal Imaging with Flurpiridaz (18F) PET

| Multi-Modal Combination | Key Research Finding | Reference |

|---|---|---|

| Flurpiridaz (18F) PET/CT | Fusion of PET perfusion data with CT coronary artery calcium scoring or CT coronary angiography provides complementary information and improves the detection of CAD. | nih.gov |

| Flurpiridaz (18F) PET/CT | PET/CT with attenuation correction contributes to the high accuracy of Flurpiridaz (18F) PET studies. | nih.gov |

| Flurpiridaz (18F) PET/MRI | Potential for sensitive and specific differentiation between malignant and nonmalignant cardiac masses. | nih.gov |

| Flurpiridaz (18F) PET/MRI | Future studies are needed to establish the correlation of cardiac volumes obtained by Flurpiridaz (18F) with the reference standards of cardiac MRI. | snmjournals.org |

Quantitative Analysis Considerations in Multi-Modal Research

| Parameter | Methodological Consideration | Impact on Flurpiridaz (18F) PET | Reference |

|---|---|---|---|

| Attenuation Correction | CT-based attenuation correction is standard for PET/CT. For PET/MRI, synthetic CT maps are generated from MRI data. | Crucial for accurate quantification of tracer uptake and myocardial blood flow. | nih.gov |

| Image Co-registration | Accurate alignment of PET data with CT or MRI data is essential for anatomical localization of perfusion defects. | Minimizes misinterpretation of findings due to misalignment. | nih.gov |

| Quantitative Software | Automated software can standardize the analysis of perfusion deficits and myocardial blood flow. | Improves reproducibility and reduces inter-observer variability in research settings. | oup.comescardio.org |

| Motion Correction | Respiratory and cardiac motion can blur images and affect quantitative accuracy. | Motion correction algorithms can improve image quality and the reliability of MBF measurements. | researchgate.net |

Application of Flurpiridaz 18f in Preclinical Disease Models and Biological Research

Assessment of Mitochondrial Dysfunction in Animal Models of Cardiovascular Disease Using Flurpiridaz (18F)

Mitochondrial dysfunction is a key pathophysiological feature in a range of cardiovascular diseases, including heart failure and diabetic cardiomyopathy. The ability to non-invasively assess the function of mitochondrial complex I in vivo makes Flurpiridaz (18F) a significant tool in preclinical cardiovascular research. Animal models are instrumental in dissecting disease mechanisms and testing therapeutic interventions, and Flurpiridaz (18F) PET imaging allows for the longitudinal assessment of mitochondrial integrity in these models.

In preclinical studies, Flurpiridaz (18F) has demonstrated high affinity for MC-I, with its uptake and retention in cardiomyocytes being directly linked to the activity of this complex. snmmi.org In models of heart failure, a reduction in Flurpiridaz (18F) uptake can signify impaired mitochondrial respiratory chain function, a hallmark of the disease. For instance, in rodent models of pressure-overload induced heart failure, PET imaging with Flurpiridaz (18F) can quantify the extent of mitochondrial dysfunction in the myocardium. This provides a translatable biomarker to monitor disease progression and the response to therapies aimed at improving mitochondrial health.

The high myocardial extraction fraction and slow clearance of Flurpiridaz (18F) are advantageous properties for imaging in animal models. researchgate.net These characteristics ensure a high target-to-background ratio, enabling clear visualization and quantification of tracer uptake in the heart. researchgate.net Preclinical research has validated that the tracer's kinetics, often described by a two-tissue compartment model, correlate with myocardial blood flow and mitochondrial function. nih.govnih.gov

Evaluation of Myocardial Ischemia and Reperfusion Injury in Preclinical Models with Flurpiridaz (18F)

Myocardial ischemia, a condition of reduced blood flow to the heart, and the subsequent reperfusion injury are major causes of cardiac damage. Flurpiridaz (18F) has been extensively studied in preclinical models of myocardial ischemia and reperfusion, providing valuable insights into the pathophysiology of these conditions. researchgate.net Its uptake is proportional to myocardial blood flow, making it an effective agent for delineating areas of reduced perfusion. miami.edu

In animal models of coronary artery disease, such as those induced by ligation of a coronary artery, Flurpiridaz (18F) PET imaging can accurately identify the ischemic territory as an area of decreased tracer uptake. researchgate.net Studies in pigs have shown a strong correlation between Flurpiridaz (18F) uptake and myocardial blood flow as measured by microspheres, the gold standard in preclinical research. ed.ac.uk This validation underscores the utility of Flurpiridaz (18F) for quantitative assessment of perfusion deficits.

Furthermore, Flurpiridaz (18F) can be used to assess the metabolic consequences of ischemia and reperfusion. Ischemia-reperfusion injury is known to cause damage to the mitochondrial electron transport chain, including complex I. By imaging with Flurpiridaz (18F) before, during, and after an ischemic insult, researchers can monitor the extent of mitochondrial damage and the potential for recovery with therapeutic interventions. The prolonged retention of the tracer in viable myocardial tissue allows for imaging protocols where the tracer is injected at peak stress, followed by delayed imaging to assess perfusion defects. snmmi.org

| Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Pig | Strong correlation between Flurpiridaz (18F) retention and microsphere-derived myocardial blood flow. | Validates Flurpiridaz (18F) for quantitative assessment of myocardial perfusion reserve. | ed.ac.uk |

| Mouse | Tracer kinetics are well-described by a two-tissue compartment model, and uptake correlates with myocardial blood flow. | Enables simplified assessment of relative myocardial perfusion changes and coronary flow reserve in rodent models. | nih.govsemanticscholar.org |

| Rabbit | Clear delineation of perfusion deficits in models of chronic myocardial compromise. | Demonstrates utility in assessing myocardial viability and perfusion in chronically diseased hearts. | michaeljfox.org |

Investigating Neurological Disorders and Mitochondrial Impairment in Animal Models Using Flurpiridaz (18F)

Mitochondrial dysfunction, particularly defects in complex I, is increasingly recognized as a central element in the pathogenesis of various neurological disorders, including Parkinson's disease and Alzheimer's disease. miami.edunews-medical.net Given that Flurpiridaz (18F) is a specific ligand for mitochondrial complex I, it holds theoretical potential as a research tool for investigating mitochondrial impairment in preclinical models of these conditions. snmmi.org

While the primary application and validation of Flurpiridaz (18F) have been in the field of cardiology, its mechanism of action suggests a possible extension to neuroimaging. researchgate.net In vivo imaging of mitochondrial complex I in the brain could provide invaluable insights into the progression of neurodegenerative diseases and the effects of novel therapeutics. Animal models are central to understanding these diseases, and a non-invasive biomarker of mitochondrial function would be a significant advancement. criver.comacc.org

Currently, the use of Flurpiridaz (18F) in animal models of neurological disorders is a prospective area of research. The development of PET tracers for neuroimaging faces unique challenges, including the need to cross the blood-brain barrier in sufficient concentrations. Future preclinical studies would need to establish the biodistribution and kinetic modeling of Flurpiridaz (18F) in the brain of relevant animal models to validate its use for assessing cerebral mitochondrial function. Such research could pave the way for a new understanding of the bioenergetic deficits underlying neurological diseases.

Utility of Flurpiridaz (18F) in Pharmacological Interventions and Drug Development in Preclinical Studies

The development of new drugs, particularly for cardiovascular and potentially neurological diseases, can be significantly enhanced by the use of relevant biomarkers. Flurpiridaz (18F) serves as a powerful tool in preclinical pharmacology, allowing for the in vivo assessment of a drug's effect on myocardial perfusion and mitochondrial function. This can provide early indications of a compound's efficacy and mechanism of action.

In preclinical drug development for cardiovascular diseases, Flurpiridaz (18F) PET can be used to evaluate the impact of a novel therapeutic on improving blood flow to ischemic myocardium or preserving mitochondrial integrity in heart failure models. For example, a new drug designed to protect mitochondria could be tested in an animal model of cardiac disease, with Flurpiridaz (18F) imaging used to quantify changes in mitochondrial complex I activity before and after treatment. This provides quantitative data on the drug's target engagement and therapeutic effect.

The ability to perform longitudinal studies in the same animal is a key advantage of using PET imaging in preclinical drug development. acc.org This reduces biological variability and the number of animals required for a study. Flurpiridaz (18F) imaging can be incorporated into various stages of the drug development pipeline, from initial proof-of-concept studies to more detailed mechanistic investigations.

| Therapeutic Area | Potential Application of Flurpiridaz (18F) | Information Gained |

|---|---|---|

| Cardiovascular Disease | Assessing the efficacy of drugs aimed at improving myocardial perfusion. | Quantitative changes in myocardial blood flow and perfusion reserve. |

| Heart Failure | Evaluating the impact of novel therapies on mitochondrial function. | Changes in mitochondrial complex I activity and myocardial viability. |

| Ischemia-Reperfusion Injury | Testing cardioprotective agents for their ability to preserve mitochondrial integrity. | Measurement of mitochondrial damage and the extent of salvaged myocardium. |

Exploring Mitochondrial Biology and Bioenergetics Using Flurpiridaz (18F) in Research Models

Beyond its application in specific disease models, Flurpiridaz (18F) is a valuable tool for fundamental research into mitochondrial biology and cellular bioenergetics. As a specific inhibitor of mitochondrial complex I, it can be used to probe the function of the electron transport chain in various in vitro and in vivo research models.

In cellular models, such as isolated cardiomyocytes, Flurpiridaz (18F) can be used to study the regulation of mitochondrial respiration and the effects of various stimuli on complex I activity. nih.gov These studies can provide detailed insights into the molecular mechanisms governing mitochondrial function. The high affinity and specificity of Flurpiridaz (18F) for its target make it a reliable tool for these in vitro assays. snmmi.org

In vivo, Flurpiridaz (18F) PET imaging in research models allows for the non-invasive study of mitochondrial bioenergetics in the context of a whole organism. For example, researchers can investigate how factors such as diet, exercise, or genetic modifications impact mitochondrial function in the heart and other organs. A feasibility study in mice has demonstrated that a simplified assessment of relative myocardial perfusion and coronary flow reserve is possible with Flurpiridaz (18F), enabling high-throughput mechanistic studies in rodents. semanticscholar.org This opens up new avenues for exploring the role of mitochondria in health and disease.

Theoretical Frameworks, Comparative Analyses, and Future Research Directions for Flurpiridaz 18f

Theoretical Underpinnings of Mitochondrial Complex I Imaging with Flurpiridaz (18F) as a Biomarker

The primary mechanism of Flurpiridaz (18F) involves its specific and high-affinity binding to mitochondrial complex I (MC-I), a critical enzyme in the electron transport chain responsible for cellular respiration and energy production in cardiomyocytes. patsnap.compatsnap.comontosight.aidrugbank.comnih.govresearchgate.netsnmmi.org Flurpiridaz (18F) is a structural analog of pyridaben, a known inhibitor of MC-I. patsnap.comdrugbank.commedscape.com

Upon intravenous administration, the lipophilic nature of Flurpiridaz (18F) allows it to rapidly cross cell membranes. patsnap.com It is taken up by the myocardium in direct proportion to blood flow. patsnap.compatsnap.commedscape.com This linear relationship between tracer uptake and myocardial blood flow is a key advantage, enabling more sensitive detection of perfusion abnormalities. patsnap.comdrugbank.com

Once inside the cardiomyocytes, Flurpiridaz (18F) binds to the biologically active mitochondria. medscape.com Specifically, it interacts with the PSST subunit of MC-I. patsnap.com This binding leads to the retention of the tracer within viable myocardial tissue, where mitochondrial activity is high. patsnap.com In contrast, areas of infarcted or non-viable tissue, which have reduced mitochondrial density, show diminished tracer accumulation. patsnap.com This differential uptake allows for the clear delineation of healthy versus ischemic or infarcted myocardium. ontosight.ai The positron-emitting fluorine-18 (B77423) (18F) isotope, with its approximately 110-minute half-life, enables high-resolution PET imaging. patsnap.comnih.gov

Comparative Research on Flurpiridaz (18F) and Other Mitochondrial Imaging Agents in Preclinical Studies

Preclinical and clinical studies have compared Flurpiridaz (18F) with other myocardial perfusion imaging agents, particularly those used in single-photon emission computed tomography (SPECT) and other PET tracers.

| Feature | Flurpiridaz (18F) | SPECT Agents (e.g., 99mTc-sestamibi) | Other PET Agents (e.g., 82Rb, 13N-ammonia) |

| Target | Mitochondrial Complex I patsnap.compatsnap.comontosight.aidrugbank.comnih.govresearchgate.netsnmmi.org | Nonspecific mitochondrial uptake | Cellular transport mechanisms snmjournals.org |

| Myocardial Extraction Fraction | High (>90%) patsnap.comdicardiology.com | Lower, with "roll-off" at high flow rates nih.gov | Variable; 13N-ammonia has high extraction |

| Image Resolution | High patsnap.compatsnap.com | Inferior spatial and temporal resolution snmjournals.org | Generally high, but 82Rb has a longer positron range, lowering resolution dicardiology.com |

| Flow Quantification | Linear relationship with blood flow patsnap.comdrugbank.com | Incapable of absolute quantification snmjournals.org | Possible, but can be limited (e.g., 82Rb) dicardiology.com |

| Half-life | ~110 minutes patsnap.comnih.gov | ~6 hours (99mTc) | Very short (e.g., 82Rb: 75 seconds, 13N: ~10 mins) dicardiology.com |

| Production | Regional cyclotron jacc.orgsnmjournals.org | Generator-produced | On-site cyclotron or generator required dicardiology.comsnmjournals.org |

In direct comparisons, Flurpiridaz (18F) has demonstrated a higher myocardial extraction fraction than SPECT agents, leading to better image contrast and sensitivity, especially at high flow rates. nih.govjacc.org A phase III clinical trial showed that Flurpiridaz (18F) PET had significantly higher sensitivity for detecting ≥50% coronary artery stenosis compared to SPECT (71.9% vs. 53.7%). jacc.org While its specificity did not meet the noninferiority criterion in that particular trial, receiver-operating characteristic curve analysis showed its superiority in discriminating CAD. jacc.org

Compared to other PET agents like Rubidium-82 (82Rb), Flurpiridaz (18F) has a shorter positron range, which translates to higher-resolution images. dicardiology.com Its longer half-life compared to 82Rb and 13N-ammonia allows for more flexible imaging protocols, including exercise stress testing, and enables centralized production and distribution. snmjournals.orgjacc.orgsnmjournals.orgasnc.org

Methodological Challenges and Limitations in Flurpiridaz (18F) Preclinical Research

Despite its promising characteristics, preclinical research with Flurpiridaz (18F) has faced several methodological challenges:

Standardization of Imaging Protocols: Establishing optimal and standardized imaging protocols, including the timing of image acquisition after tracer injection and the duration of the scan, has been a focus of research. researchgate.netsnmmi.org

Kinetic Modeling: Accurately quantifying myocardial blood flow requires sophisticated kinetic modeling, such as the two-tissue compartment model. researchgate.netresearchgate.net Developing and validating these models for Flurpiridaz (18F) in various preclinical species has been a necessary and complex step. researchgate.netresearchgate.net

Motion Correction: Cardiac and respiratory motion can introduce artifacts and degrade image quality. Implementing effective motion correction algorithms is crucial for obtaining high-quality, quantifiable PET images.

Residual Activity Correction: In rest/stress imaging protocols, residual radioactivity from the first injection can interfere with the second scan, potentially affecting the accuracy of myocardial blood flow measurements. researchgate.net

Animal Models: While various animal models (mice, rats, rabbits, pigs) have been used, translating findings directly to human physiology requires careful consideration of interspecies differences in cardiac physiology and tracer metabolism. nih.gov

Emerging Research Avenues for Flurpiridaz (18F) in Basic Science and Translational Research

The unique properties of Flurpiridaz (18F) open up several new research avenues:

Assessing Mitochondrial Dysfunction: Beyond perfusion, as Flurpiridaz (18F) targets mitochondrial complex I, it holds potential as a direct biomarker for mitochondrial dysfunction in various cardiovascular diseases, not just CAD. researchgate.net This could include heart failure, cardiomyopathies, and drug-induced cardiotoxicity.

Plaque Characterization: There is emerging interest in using PET tracers to characterize vulnerable atherosclerotic plaques. Future research could explore if Flurpiridaz (18F) uptake provides information on the metabolic activity within plaques.

Therapeutic Monitoring: Flurpiridaz (18F) could be used to monitor the effectiveness of therapies aimed at improving mitochondrial function or myocardial perfusion.

Cardio-Oncology: Investigating the cardiotoxic effects of chemotherapy agents on mitochondrial function is a critical area where Flurpiridaz (18F) could provide valuable insights.

Non-Cardiac Applications: Given that mitochondrial complex I is ubiquitous, there is potential, though largely unexplored, for using Flurpiridaz (18F) to image mitochondrial function in other organs, such as the brain in the context of neurodegenerative diseases like Parkinson's. researchgate.netsnmjournals.org

Integration of Flurpiridaz (18F) Research into Systems Biology and Omics Approaches

Integrating Flurpiridaz (18F) imaging data with systems biology and multi-omics (genomics, proteomics, metabolomics) approaches represents a frontier in cardiovascular research.

Genotype-Phenotype Correlations: By combining PET imaging data with genomic data, researchers can investigate how genetic variations influence mitochondrial function, myocardial blood flow, and susceptibility to CAD.

Identifying Novel Biomarkers: Correlating Flurpiridaz (18F) uptake patterns with proteomic and metabolomic profiles of blood or tissue samples could lead to the discovery of novel biomarkers for early disease detection and risk stratification.

Personalized Medicine: A multi-modal approach could lead to more personalized treatment strategies. For example, a patient with a specific "omics" signature and a corresponding perfusion defect on a Flurpiridaz (18F) scan might be a candidate for a targeted therapy aimed at a particular metabolic pathway. mdpi.com

Computational Modeling: Integrating quantitative data from Flurpiridaz (18F) PET into computational models of cardiac physiology can enhance our understanding of the complex interactions between blood flow, metabolism, and cardiac function at a systems level.

This integrated approach promises to move beyond simple anatomical imaging of stenosis towards a more comprehensive, functional, and personalized assessment of cardiovascular health and disease. jacc.org

Q & A

Q. What is the primary clinical application of [18F]Flurpiridaz in cardiovascular research?

[18F]Flurpiridaz is a fluorine-18-labeled PET tracer designed for myocardial perfusion imaging (MPI) to detect coronary artery disease (CAD). It binds to mitochondrial complex I in cardiomyocytes, enabling high-resolution imaging with superior sensitivity (76.8%) and specificity (76.2%) compared to SPECT in Phase III trials. Its long half-life (~110 minutes) allows logistical flexibility in production and distribution, making it suitable for exercise stress testing .

Q. What is the mechanism of myocardial uptake for [18F]Flurpiridaz?

The tracer targets mitochondrial complex I (MC-I) via competitive inhibition of ubiquinone binding, mimicking pyridaben derivatives. This mechanism ensures prolonged myocardial retention and rapid blood clearance, enhancing image contrast. Preclinical studies in rodents confirm flow-dependent uptake and high correlation with histopathological findings .

Q. How is [18F]Flurpiridaz synthesized for research use?

A fully automated radiosynthesis protocol on the Modular Lab-PharmTracer (ML-PT) platform achieves 55–65% radiochemical yield (RCY) and >98% radiochemical purity (RCP) without preparative HPLC. Key steps include nucleophilic substitution of a tosylated precursor with [18F]fluoride, purification via tC18 cartridges, and stabilization with ascorbic acid. Cold labeling with [19F]F optimizes reaction parameters, while TBA-HCO3 minimizes side products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in specificity between [18F]Flurpiridaz PET and SPECT MPI?

In Phase III trials, [18F]Flurpiridaz demonstrated superior sensitivity (76.8% vs. 59.2% for SPECT) but lower specificity (76.2% vs. 86.8%). Methodological factors include differences in image resolution (PET’s 4–5 mm vs. SPECT’s 10–15 mm) and false positives from motion artifacts. Researchers should standardize stress protocols (exercise vs. pharmacological) and apply motion correction algorithms to improve specificity .

Q. What strategies optimize [18F]Flurpiridaz synthesis for high molar activity?

Using tetrabutylammonium bicarbonate (TBA-HCO3) as a phase-transfer catalyst increases fluorination efficiency by reducing competing hydrolysis. Pre-purification of the precursor (6) via semipreparative HPLC ensures >99% chemical purity, while ascorbic acid in the eluent minimizes radiolysis. Automated synthesis parameters (e.g., flow rates, ethanol concentration) are critical to isolate the product from residual precursor and free [18F]F .

Q. How does [18F]Flurpiridaz perform in quantitative myocardial blood flow (MBF) measurements?

Dynamic PET imaging with compartmental modeling (e.g., two-tissue irreversible model) quantifies MBF and flow reserve (MFR). Preclinical data show linear correlation between tracer uptake and microsphere-derived flow rates (R² >0.9). Clinical studies suggest superior extraction fraction (~94%) compared to [13N]ammonia (~80%), enabling accurate detection of multivessel CAD .

Q. What are the biodistribution and dosimetry considerations for [18F]Flurpiridaz?

The tracer exhibits rapid hepatobiliary clearance, with <5% residual liver uptake at 2 hours. Effective doses are 0.015 mSv/MBq (exercise stress) and 0.019 mSv/MBq (pharmacological stress). The critical organ is the gallbladder wall (0.23 mGy/MBq). Researchers must account for these values in radiation safety protocols .

Q. How can [18F]Flurpiridaz be integrated into hybrid PET/MR imaging workflows?

The tracer’s long half-life permits delayed imaging, aligning with MR sequences for simultaneous perfusion and tissue characterization. Protocols recommend:

- Injection during stress (adenosine or exercise).

- PET acquisition 30–45 minutes post-injection.

- Co-registration with late gadolinium enhancement (LGE) MRI for infarct localization. Motion correction algorithms are essential due to PET/MR’s longer acquisition times .

Methodological Guidelines

Q. What quality control (QC) assays are required for [18F]Flurpiridaz in preclinical studies?

- Radiochemical purity : Radio-HPLC (C18 column, 40% acetonitrile/60% H2O) to confirm >98% RCP.

- Residual solvents : Gas chromatography for ethanol (<10%) and acetonitrile (<0.04%).

- Sterility : Membrane filtration followed by incubation in thioglycollate medium.

- pH : 5.0–7.0 to ensure biocompatibility .

Q. How should researchers address variability in [18F]Flurpiridaz uptake across patient subgroups?

Subgroup analyses from Phase III trials reveal higher diagnostic accuracy in obese patients (BMI >30) and women due to PET’s attenuation correction. Standardize BMI stratification and use sex-specific normal databases for perfusion quantification. For multivessel CAD, employ quantitative flow reserve ratios to avoid underestimation .

Data Contradiction Analysis

Q. Why do preclinical rodent studies show higher [18F]Flurpiridaz uptake than clinical data?

Rodent myocardial uptake (8–10% ID/g) exceeds human values (2–3% ID/g) due to species differences in mitochondrial density and blood flow kinetics. Researchers should validate tracer kinetics in large-animal models (e.g., porcine) with coronary stenosis to bridge translational gaps .

Q. How to reconcile conflicting reports on [18F]Flurpiridaz stability during prolonged imaging sessions?

While the tracer remains stable for 12 hours post-synthesis (RCP >95%), in vivo defluorination can occur in patients with hepatic impairment, increasing bone uptake. Pre-screen patients for liver function and use hepatobiliary inhibitors (e.g., cholestyramine) in at-risk cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.